

PF-562271 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest		
Compound Name:	PF-562271 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **PF-562271 hydrochloride**, a potent ATP-competitive inhibitor. The information presented herein is intended to assist researchers in evaluating its suitability for their studies by offering a clear overview of its on-target and off-target activities, supported by experimental data and detailed protocols.

Executive Summary

PF-562271 hydrochloride is a well-characterized small molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] [2] It demonstrates high potency for these primary targets. While exhibiting a favorable selectivity profile with over 100-fold greater inhibition of FAK and Pyk2 compared to a wide range of other kinases, measurable cross-reactivity has been observed against certain members of the cyclin-dependent kinase (CDK) family.[3][4][5] This guide summarizes the quantitative data on its kinase inhibition, outlines the experimental methods used to determine these activities, and provides a visual representation of the primary signaling pathway affected.

Kinase Selectivity Profile

The inhibitory activity of **PF-562271 hydrochloride** has been assessed against a panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50)



values, providing a quantitative comparison of its potency against its primary targets and known off-targets.

Primary Targets

Kinase	IC50 (nM)	Reference
Focal Adhesion Kinase (FAK)	1.5	[2][4]
Proline-rich Tyrosine Kinase 2 (Pyk2)	13 - 14	[1][2]

Off-Target Kinases

Kinase	IC50 (nM)	Reference
CDK2/CyclinE	30	[4]
CDK3/CyclinE	47	[4]
CDK1/CyclinB	58	[4]
Fyn	277	[6]

Note: It is widely reported that **PF-562271 hydrochloride** displays over 100-fold selectivity against a broad range of other non-target kinases.[1][3][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the provided data, this section details the methodologies employed in the key kinase inhibition assays.

Recombinant FAK Kinase Assay (IC50 Determination)

This assay quantifies the ability of **PF-562271 hydrochloride** to inhibit the enzymatic activity of recombinant FAK.

Materials:

• Purified, activated FAK kinase domain



- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) peptide substrate
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl2)
- PF-562271 hydrochloride (serially diluted)
- Anti-phosphotyrosine antibody (e.g., PY20)
- HRP-conjugated secondary antibody
- HRP substrate (e.g., TMB)
- Stop solution (e.g., 2 M H2SO4)
- 96-well microplates

Procedure:

- A solution of the purified FAK kinase domain is prepared in the kinase buffer.
- The poly(Glu, Tyr) substrate and ATP are added to the wells of a microplate.
- Serial dilutions of PF-562271 hydrochloride are added to the wells. A control with no inhibitor is included.
- The kinase reaction is initiated by adding the FAK enzyme solution to the wells.
- The plate is incubated for a specified time (e.g., 15 minutes) at room temperature to allow for phosphorylation of the substrate.[4]
- The reaction is stopped, and the wells are washed.
- The amount of phosphorylated substrate is detected by adding an anti-phosphotyrosine primary antibody, followed by an HRP-conjugated secondary antibody.
- The HRP substrate is added, and the colorimetric change is measured using a plate reader at a specific wavelength (e.g., 450 nm) after the addition of a stop solution.[4]



 The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

General CDK/Cyclin Kinase Assay (IC50 Determination)

While a specific protocol for PF-562271 against CDKs is not detailed in the search results, a general methodology based on common kinase assay platforms like ADP-Glo™ or LanthaScreen® is described. The following is a generalized protocol.

Materials:

- Purified recombinant CDK/Cyclin complex (e.g., CDK2/CyclinE)
- Specific peptide substrate for the CDK/Cyclin complex
- ATP
- · Kinase buffer
- **PF-562271 hydrochloride** (serially diluted)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents or LanthaScreen® Eu Kinase Binding Assay components)
- Microplates

Procedure:

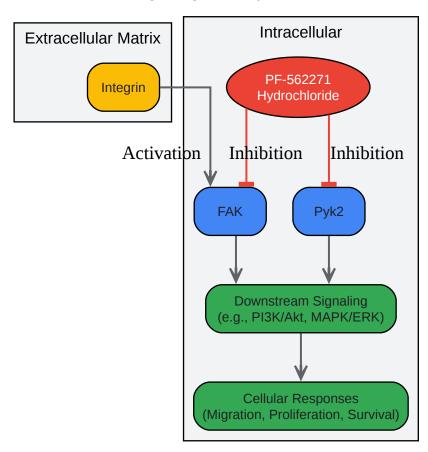
- The CDK/Cyclin enzyme, substrate, and ATP are prepared in the appropriate kinase buffer.
- Serial dilutions of **PF-562271 hydrochloride** are added to the wells of a microplate.
- The kinase reaction is initiated by adding the enzyme-substrate-ATP mixture to the wells.
- The plate is incubated at room temperature for a specified duration (e.g., 60 minutes).
- The detection reagents are added to stop the kinase reaction and generate a signal (luminescence or FRET) that is proportional to the kinase activity.



- The signal is measured using a plate reader.
- The IC50 value is determined by analyzing the dose-response curve of the inhibitor.

Signaling Pathway and Experimental Workflow

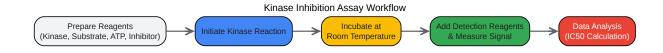
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.



FAK Signaling Pathway Inhibition

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Caption: Inhibition of FAK and Pyk2 by PF-562271 hydrochloride.





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Caption: General workflow for determining kinase inhibitor IC50 values.

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